Melting Point Depression of ~170 °C Relative to Tetraphenyllead: Implications for Processing and Formulation
Triphenyl(2-phenylethynyl)plumbane exhibits a melting point of 54–57 °C, which is approximately 170 °C lower than that of tetraphenyllead (227–228 °C) [1] . This large depression arises from the disruption of crystal packing symmetry by the asymmetric phenylethynyl ligand and leads to fundamentally different handling requirements: the target compound can be melted and processed at temperatures compatible with heat-sensitive substrates, whereas tetraphenyllead requires substantially higher thermal input.
| Evidence Dimension | Melting point (phase‑transition temperature) |
|---|---|
| Target Compound Data | 54–57 °C |
| Comparator Or Baseline | Tetraphenyllead: 227–228 °C |
| Quantified Difference | Δ ≈ –170 °C (target compound melts 170 °C lower) |
| Conditions | Literature melting-point values determined by differential scanning calorimetry or capillary method [1] . |
Why This Matters
A melting-point gap of this magnitude directly affects solvent-free processing, melt-based deposition, and compatibility with temperature-labile co-formulants, making the target compound uniquely suitable for low-temperature applications where tetraphenyllead cannot be used.
- [1] Chembase. Triphenyl(phenylethynyl)lead(IV) – Properties. http://www.chembase.cn/substance-330061.html (accessed 2026-05-10). View Source
